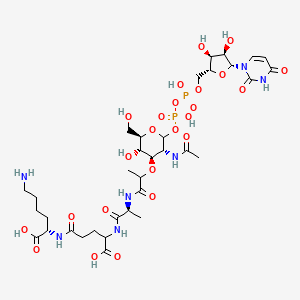

Kaempferol 3-sophorotrioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

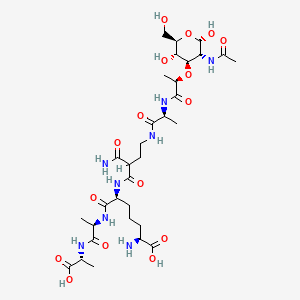

Kaempferol 3-O-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside is a kaempferol O-glucoside that is kaempferol attached to a beta-D-sophorotriosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a kaempferol O-glucoside, a trihydroxyflavone and a trisaccharide derivative.

Scientific Research Applications

Phytochemical Composition

Kaempferol 3-sophorotrioside, along with other glycosylated kaempferol derivatives, was identified in the external leaves of tronchuda cabbage (Brassica oleracea L. var. costata DC). These compounds were characterized using reversed-phase HPLC-DAD-MS/MS-ESI, marking the first report of their occurrence in nature. The study highlighted that organic cultivation resulted in higher total phenolics content compared to conventional practices (Ferreres et al., 2005).

Medicinal Properties

Neuroprotective Effects : Kaempferol demonstrated potential neuroprotective effects by reducing cerebral ischemia-reperfusion injury in vivo. It mitigated oxidative and inflammatory stress, leading to a decrease in brain damage (Wang et al., 2020).

Cardioprotective Properties : Kaempferol exhibited protective effects against myocardial ischemia/reperfusion injury in rats. It enhanced myocardial function, reduced infarct size, and attenuated apoptosis through its antioxidant activity and inhibition of GSK-3β (Zhou et al., 2015).

Anti-Obesity Activity : In Lycium chinense leaves, kaempferol-3-sophoroside-7-glucoside exhibited anti-obesity effects. The study found that bioaccessible fractions from the leaves, after digestion processes, showed significant inhibition of lipid accumulation in cells, indicating potential anti-obesity applications (Choi et al., 2019).

Antioxidant and Anti-Inflammatory Properties

Kaempferol and its derivatives like this compound have been identified as having potent antioxidant and anti-inflammatory properties. They have been studied for their ability to inhibit DNA damage and lipid peroxidation, with various effects enhanced by certain metal ions (Sahu & Gray, 1994).

Properties

CAS No. |

80714-53-0 |

|---|---|

Molecular Formula |

C33H40O21 |

Molecular Weight |

772.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O21/c34-7-15-19(40)23(44)26(47)31(49-15)53-29-24(45)20(41)17(9-36)51-33(29)54-30-25(46)21(42)16(8-35)50-32(30)52-28-22(43)18-13(39)5-12(38)6-14(18)48-27(28)10-1-3-11(37)4-2-10/h1-6,15-17,19-21,23-26,29-42,44-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1 |

InChI Key |

MGAFCXOXRHSKIA-MEBVLIOMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester](/img/structure/B1238487.png)

![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)